molecular formula C10H12FNO B11728245 2-(4-Fluorophenyl)tetrahydrofuran-3-amine

2-(4-Fluorophenyl)tetrahydrofuran-3-amine

Cat. No.: B11728245
M. Wt: 181.21 g/mol
InChI Key: ZYURCTOKDZRIJO-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)tetrahydrofuran-3-amine is an organic compound with the molecular formula C10H12FNO. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)tetrahydrofuran-3-amine typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves efficient reaction conditions, high yield, and minimal by-products to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)tetrahydrofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted fluorophenyl compounds .

Scientific Research Applications

2-(4-Fluorophenyl)tetrahydrofuran-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, leading to various biological effects. The compound’s unique structure allows it to modulate enzymatic activities and cellular processes .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

2-(4-fluorophenyl)oxolan-3-amine

InChI

InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)10-9(12)5-6-13-10/h1-4,9-10H,5-6,12H2

InChI Key

ZYURCTOKDZRIJO-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C2=CC=C(C=C2)F

Origin of Product

United States

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